molecular formula C23H22N2O3S B14958915 N-(4-methoxyphenyl)-2-{[3-(phenylsulfanyl)propanoyl]amino}benzamide

N-(4-methoxyphenyl)-2-{[3-(phenylsulfanyl)propanoyl]amino}benzamide

Cat. No.: B14958915
M. Wt: 406.5 g/mol
InChI Key: XQILEBPOLCAELT-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-[3-(PHENYLSULFANYL)PROPANAMIDO]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a methoxyphenyl group, a phenylsulfanyl group, and a propanamido group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-[3-(PHENYLSULFANYL)PROPANAMIDO]BENZAMIDE typically involves the condensation reaction of 4-methoxybenzoic acid with 3-(phenylsulfanyl)propanoic acid, followed by the introduction of the amido group. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the condensation process. The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher efficiency. The use of automated reactors and real-time monitoring systems can further enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-[3-(PHENYLSULFANYL)PROPANAMIDO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amido group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-[3-(PHENYLSULFANYL)PROPANAMIDO]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-[3-(PHENYLSULFANYL)PROPANAMIDO]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-4-methoxy-3-(propanamido)benzamide
  • 4-Methoxy-N-(3-methoxyphenyl)benzamide

Uniqueness

N-(4-METHOXYPHENYL)-2-[3-(PHENYLSULFANYL)PROPANAMIDO]BENZAMIDE is unique due to the presence of both the methoxyphenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(3-phenylsulfanylpropanoylamino)benzamide

InChI

InChI=1S/C23H22N2O3S/c1-28-18-13-11-17(12-14-18)24-23(27)20-9-5-6-10-21(20)25-22(26)15-16-29-19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,24,27)(H,25,26)

InChI Key

XQILEBPOLCAELT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCSC3=CC=CC=C3

Origin of Product

United States

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